4-Methylpyrido[1,2-a]benzimidazole
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Overview
Description
4-Methylpyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. . The structure of this compound consists of a fused pyridine and benzimidazole ring system with a methyl group attached to the fourth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyrido[1,2-a]benzimidazole typically involves the reaction of 2-cyanomethyl benzimidazoles with various reagents. One common method includes the reaction of 2-cyanomethyl benzimidazoles with ethyl acetoacetate, ethyl benzoylacetate, or 2-acetylbutyrolactone . The reaction is carried out under reflux conditions in the presence of ammonium acetate at temperatures ranging from 170°C to 180°C for about 15 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Methylpyrido[1,2-a]benzimidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-Methylpyrido[1,2-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Methylpyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, interfering with their normal functions. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may affect key signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
4-Methylpyrido[1,2-a]benzimidazole can be compared with other similar compounds, such as:
Pyrido[1,2-a]benzimidazole: The parent compound without the methyl group.
4-Chloropyrido[1,2-a]benzimidazole: A similar compound with a chlorine atom instead of a methyl group.
4-Nitropyrido[1,2-a]benzimidazole: A compound with a nitro group at the fourth position.
Uniqueness: The presence of the methyl group in this compound can influence its chemical reactivity and biological activity, making it distinct from its analogs . This modification can enhance its potency and selectivity as a therapeutic agent .
Properties
CAS No. |
23275-60-7 |
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Molecular Formula |
C12H10N2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-methylpyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C12H10N2/c1-9-5-4-8-14-11-7-3-2-6-10(11)13-12(9)14/h2-8H,1H3 |
InChI Key |
UMTJNNGWKPQWQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=CC=CC=C32 |
Origin of Product |
United States |
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